molecular formula UNKNOWN B1164896 Guaiac CAS No. 9000-29-7

Guaiac

Cat. No.: B1164896
CAS No.: 9000-29-7
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Description

Guaiac, also known as guaiacol, is an organic compound with the chemical formula C₆H₄(OH)(OCH₃). It is a phenolic compound containing a methoxy functional group. Guaiacol appears as a viscous colorless oil, although aged or impure samples are often yellowish. It occurs widely in nature and is a common product of the pyrolysis of wood . Guaiacol is usually derived from guaiacum or wood creosote and is produced by a variety of plants .

Mechanism of Action

Target of Action

Guaiac, a phenolic natural product, primarily targets the respiratory system and is used as an expectorant . It is also used in traditional dental pulp sedation . In the context of the stool this compound test, the target is the presence of fecal occult blood .

Mode of Action

Guaiacol, a component of this compound, has the property of inducing cell proliferation and is a potent scavenger of reactive oxygen radicals . Its radical scavenging activity may be associated with its effect on cell proliferation . In the stool this compound test, this compound paper (containing a phenolic compound, alpha-guaiaconic acid, extracted from the wood resin of Guaiacum trees) is used. When reacted with hydrogen peroxide, in the presence of blood, it yields a blue reaction product within seconds .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidation of alpha-guaiaconic acid to a blue-colored quinone when hydrogen peroxide is dripped onto the this compound paper . This reaction forms the basis of the stool this compound test for detecting the presence of fecal occult blood .

Pharmacokinetics

In rats, guaiacol is rapidly absorbed, being present in the blood 5 minutes after oral administration, and reaching its peak plasma concentration in about 10 minutes

Result of Action

The primary result of this compound’s action is the loosening of mucus in the airways, making coughs more productive . It is used for relief of wet cough and chest congestion due to the common cold . In the context of the stool this compound test, a positive result (blue color change) indicates the presence of fecal occult blood .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, in the stool this compound test, certain dietary restrictions are recommended before the test. These include fasting from iron supplements, red meat, certain vegetables (which contain a chemical with peroxidase properties that can turn the test positive), and vitamin C and citrus fruits (which can turn the test falsely negative) for a period of time before the test .

Biochemical Analysis

Biochemical Properties

Guaiac plays a crucial role in biochemical reactions, particularly as a colorimetric peroxidase substrate. The phenolic compound, α-guaiaconic acid, found in this compound, reacts with oxidizing agents to form a blue-colored quinone. This reaction is utilized to detect trace amounts of heme from hemoglobin in the presence of peroxide . This compound interacts with various enzymes, including peroxidases, which catalyze the oxidation of this compound, leading to the formation of the blue quinone product . This interaction is fundamental in the this compound-based tests used for detecting blood in stool samples.

Cellular Effects

This compound influences various cellular processes, particularly in the context of diagnostic testing. When used in the this compound fecal occult blood test, the compound reacts with hemoglobin in red blood cells, indicating the presence of blood. This reaction does not directly affect cell signaling pathways or gene expression but serves as an indicator of underlying conditions that may impact cellular functions, such as gastrointestinal bleeding or colorectal cancer

Molecular Mechanism

At the molecular level, this compound exerts its effects through a series of oxidation-reduction reactions. The α-guaiaconic acid in this compound undergoes oxidation in the presence of peroxidase enzymes and hydrogen peroxide, forming a blue-colored quinone . This color change is the basis for the this compound fecal occult blood test. The binding interactions between this compound and peroxidase enzymes facilitate the oxidation process, making this compound a reliable indicator for the presence of blood in diagnostic tests.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable when stored properly, but its reactivity can diminish if exposed to light, heat, or prolonged storage . In in vitro studies, the stability of this compound ensures consistent results in diagnostic tests. Long-term effects on cellular function are not typically observed, as this compound is primarily used as a diagnostic reagent rather than a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is used safely in diagnostic tests without adverse effects. High doses of this compound or prolonged exposure could potentially lead to toxic effects, although such scenarios are rare in typical diagnostic applications . The threshold effects observed in studies indicate that this compound is effective at detecting blood at low concentrations, making it a sensitive diagnostic tool.

Metabolic Pathways

This compound is involved in metabolic pathways related to its oxidation by peroxidase enzymes. The primary pathway involves the conversion of α-guaiaconic acid to a blue-colored quinone in the presence of hydrogen peroxide . This reaction does not significantly alter metabolic flux or metabolite levels in the body, as this compound is not metabolized extensively but rather used as a reagent in diagnostic tests.

Preparation Methods

Synthetic Routes and Reaction Conditions

Guaiacol can be synthesized by the methylation of catechol using potash and dimethyl sulfate . The reaction is as follows:

C6H4(OH)2+(CH3O)2SO2C6H4(OH)(OCH3)+HO(CH3O)SO2C₆H₄(OH)₂ + (CH₃O)₂SO₂ → C₆H₄(OH)(OCH₃) + HO(CH₃O)SO₂ C6​H4​(OH)2​+(CH3​O)2​SO2​→C6​H4​(OH)(OCH3​)+HO(CH3​O)SO2​

In the laboratory, guaiacol can also be prepared by the hydrolysis of o-anisidine via its diazonium derivative or by the dimethylation of catechol followed by selective mono-demethylation .

Industrial Production Methods

Industrial production of guaiacol primarily relies on the methylation of catechol, which is an expensive downstream chemical from fossil resources. Using lignin as a cheap and renewable feedstock to selectively produce guaiacol has great potential. La(OTf)₃ can catalyze the transformation of lignin with guaiacol as the only liquid product, achieving a yield of up to 25.5 wt% .

Chemical Reactions Analysis

Types of Reactions

Guaiacol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Guaiacol is similar to other methoxyphenols, such as:

Uniqueness

Guaiacol is unique due to its natural occurrence and its role as a precursor for the synthesis of various high-value chemicals. Its ability to undergo selective catalytic transformation from lignin makes it a valuable compound in the chemical industry .

Properties

CAS No.

9000-29-7

Molecular Formula

UNKNOWN

Synonyms

Guaiac resin

Origin of Product

United States
Customer
Q & A

Q1: How does guaiac detect blood in stool?

A1: this compound, a resin derived from the wood of Guaiacum trees, exhibits a peroxidase-like activity. [] In the presence of heme, a component of hemoglobin found in blood, and hydrogen peroxide, this compound undergoes oxidation, resulting in a visually detectable blue color change. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: The provided research papers primarily focus on the application of this compound in FOBTs and do not specify the exact molecular formula or weight of the complex this compound resin.

Q3: Is there spectroscopic data available for this compound?

A3: The provided papers primarily focus on the clinical application of this compound rather than its detailed spectroscopic characterization.

Q4: Do dietary factors affect this compound-based FOBT results?

A4: Yes, certain foods can interfere with this compound-based FOBT results. Red meat contains heme, which can lead to false-positive results. [, , ] Conversely, vitamin C can cause false-negative results. [, , ] Therefore, dietary restrictions are typically advised before using this compound-based FOBTs. [, , ]

Q5: How does the storage of stool samples affect this compound-based FOBT results?

A5: Delayed return of stool samples can lead to false-negative results with this compound-based FOBTs. []

Q6: Is this compound specific for human blood?

A6: No, this compound-based FOBTs are not specific for human blood. They react with any substance exhibiting peroxidase activity, including plant peroxidases found in certain fruits and vegetables. [, , , ] This lack of specificity can lead to false-positive results.

Q7: Can this compound-based FOBTs differentiate between upper and lower gastrointestinal bleeding?

A7: No, this compound-based FOBTs cannot differentiate the source of bleeding within the gastrointestinal tract. [] A positive result could indicate bleeding from the esophagus, stomach, small intestine, or colon.

A7: The provided research papers primarily focus on clinical evaluations and comparisons of this compound-based FOBTs with other methods. They do not delve into computational chemistry, SAR, detailed stability studies beyond those mentioned above, or specific formulation strategies for this compound.

A7: The questions related to these areas are not directly applicable to this compound in the context of FOBTs. These aspects are more relevant to pharmaceuticals and therapeutic compounds, whereas this compound, in this context, serves as a diagnostic reagent.

Q8: What are the advantages and disadvantages of using this compound-based FOBTs for colorectal cancer screening?

A8:

  • Simplicity: this compound-based FOBTs are relatively simple to perform and interpret. [, , ]
  • Cost-effectiveness: They are generally less expensive than iFOBTs or other screening methods. [, , ]
  • Lower sensitivity and specificity: Compared to iFOBTs, this compound-based tests may miss more cancers and polyps and have a higher rate of false-positive results. [, , , , , , , ]
  • Dietary restrictions: The need to restrict certain foods before testing can impact patient compliance. [, , , ]
  • False positives: Various factors, including medications, can cause false-positive results. []

Q9: What is the recommended screening interval for this compound-based FOBTs?

A9: Annual screening with this compound-based FOBTs is generally recommended. [, ]

A9: The provided research focuses primarily on the clinical application of this compound-based FOBTs and does not address these aspects.

A9: While the research papers discuss alternative FOBT methods like iFOBTs and fecal DNA testing, they do not delve into recycling, waste management, or research infrastructure related to this compound.

Q10: What is the historical context of using this compound for occult blood detection?

A10: The use of this compound for occult blood detection dates back to the mid-19th century. Van Deen first discovered its blood-detecting properties in 1864. [, ] Boas later demonstrated its potential value for detecting bowel malignancy. []

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